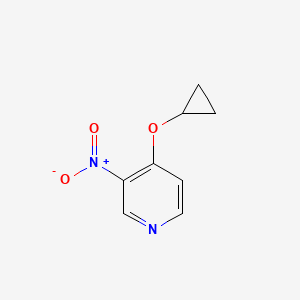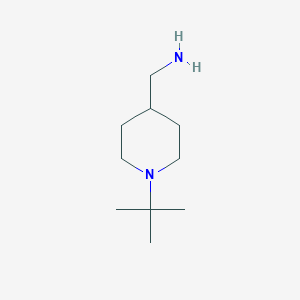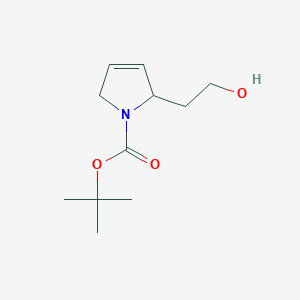
4-(1,3-Dioxolan-2-yl)-3-(trifluoromethyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-Dioxolan-2-yl)-3-(trifluoromethyl)benzoic acid is an organic compound characterized by the presence of a dioxolane ring and a trifluoromethyl group attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxolan-2-yl)-3-(trifluoromethyl)benzoic acid typically involves the formation of the dioxolane ring followed by the introduction of the trifluoromethyl group. One common method includes the reaction of a suitable benzoic acid derivative with a dioxolane precursor under acidic conditions. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,3-Dioxolan-2-yl)-3-(trifluoromethyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-(1,3-Dioxolan-2-yl)-3-(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(1,3-Dioxolan-2-yl)-3-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The dioxolane ring and trifluoromethyl group contribute to its binding affinity and reactivity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1,3-Dioxolan-2-yl)benzoic acid: Lacks the trifluoromethyl group, resulting in different chemical properties.
3-(Trifluoromethyl)benzoic acid: Does not contain the dioxolane ring, affecting its reactivity and applications.
4-(1,3-Dioxolan-2-yl)-benzoic acid derivatives: Variations in the substituents on the benzoic acid core can lead to different chemical behaviors.
Uniqueness
The presence of both the dioxolane ring and the trifluoromethyl group in 4-(1,3-Dioxolan-2-yl)-3-(trifluoromethyl)benzoic acid makes it unique. This combination imparts distinct chemical properties, such as increased stability and reactivity, which are valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C11H9F3O4 |
|---|---|
Molekulargewicht |
262.18 g/mol |
IUPAC-Name |
4-(1,3-dioxolan-2-yl)-3-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C11H9F3O4/c12-11(13,14)8-5-6(9(15)16)1-2-7(8)10-17-3-4-18-10/h1-2,5,10H,3-4H2,(H,15,16) |
InChI-Schlüssel |
ZJMIKLSCTACKRG-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(O1)C2=C(C=C(C=C2)C(=O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



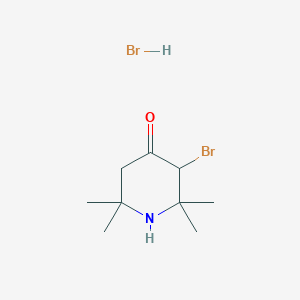

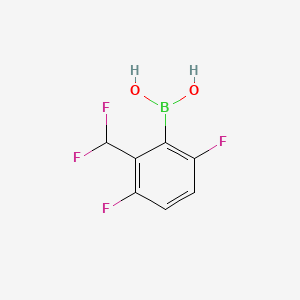
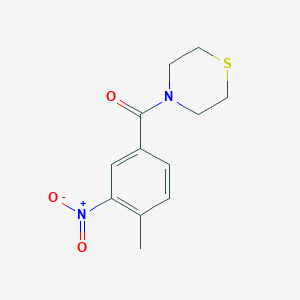
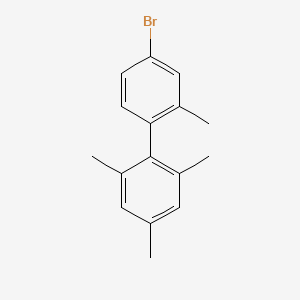
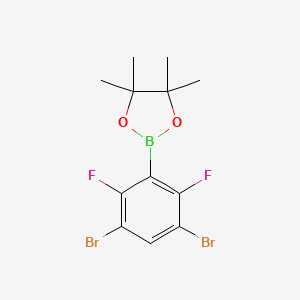
![(4R,8S)-8-(2-Bromophenyl)-4-butylhexahydro-[1,3,2]oxazaborolo[2,3-B][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B14027312.png)

